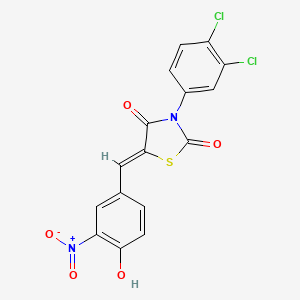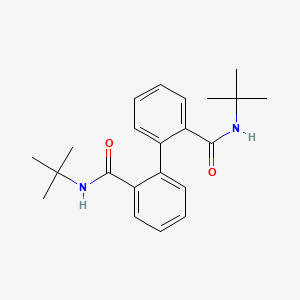![molecular formula C17H14N2O7 B3737438 Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B3737438.png)
Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is an organic compound with a complex structure, featuring both nitro and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Esterification: Conversion of the carboxylic acid group to an ester.
Amidation: Formation of the amide bond between the ester and the carbamoyl group.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The ester group can be hydrolyzed to form carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents like halogens or sulfonic acids.
Major Products:
Oxidation: Amines and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and carbamoyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate
- Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-4-nitrobenzoate
Comparison: Methyl 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is unique due to the specific positioning of the nitro and ester groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
methyl 3-[(2-methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)11-7-10(8-12(9-11)19(23)24)15(20)18-14-6-4-3-5-13(14)17(22)26-2/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJKWHBMHXGOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3737355.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3737361.png)
![4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3737381.png)

![2-(4-ethylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3737404.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3737415.png)
![N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE](/img/structure/B3737424.png)
![N-(3-CHLORO-4-METHYL-PHENYL)-4-[(METHYLSULFONYL-PHENYL-AMINO)METHYL]BENZAMIDE](/img/structure/B3737430.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3737446.png)
![3-bromo-N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-ethoxybenzamide](/img/structure/B3737452.png)
![Methyl 2-[[4-[(4-phenylpiperazin-1-yl)methyl]benzoyl]amino]benzoate](/img/structure/B3737460.png)
![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3737468.png)

